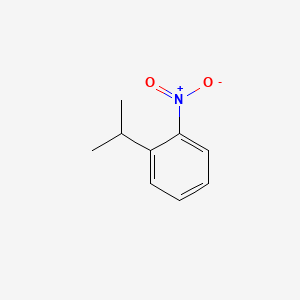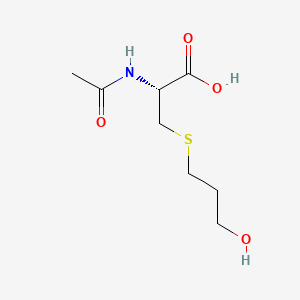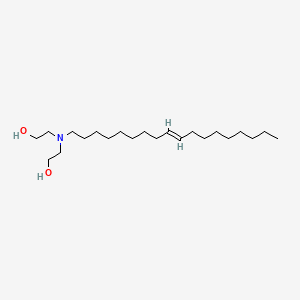
5-Hydroxy-1H-Indol-3-carbonsäure
Übersicht
Beschreibung
5-Hydroxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. This compound is known for its biological activity and is often studied for its potential therapeutic applications. It is a metabolite of serotonin, an essential neurotransmitter, and is involved in various biochemical processes in the body .
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-1H-indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: As a metabolite of serotonin, it is used in studies related to neurotransmitter function and metabolism.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in treating neurological disorders and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
Target of Action
The primary targets of 5-Hydroxy-1H-indole-3-carboxylic acid are multiple receptors to which it binds with high affinity . Indole derivatives, such as 5-Hydroxy-1H-indole-3-carboxylic acid, have been found in many important synthetic drug molecules, which have led to the development of new useful derivatives .
Mode of Action
5-Hydroxy-1H-indole-3-carboxylic acid interacts with its targets, leading to a variety of biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets results in changes that contribute to these diverse biological activities.
Biochemical Pathways
5-Hydroxy-1H-indole-3-carboxylic acid affects various biochemical pathways. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . This process results in the production of indole and its derivatives, including 5-Hydroxy-1H-indole-3-carboxylic acid .
Result of Action
The molecular and cellular effects of 5-Hydroxy-1H-indole-3-carboxylic acid’s action are diverse, given its broad-spectrum biological activities . For instance, it has been shown to restore cellular and synaptosomal viability, up to 80%, and exhibited a more potent MAO-B inhibitory effect .
Action Environment
The action, efficacy, and stability of 5-Hydroxy-1H-indole-3-carboxylic acid can be influenced by various environmental factors. For example, the compound’s action can be affected by the presence of other compounds in the environment, such as sulfuric acid . Additionally, the compound’s action can be influenced by the presence of intestinal microorganisms, which are involved in its bioconversion from tryptophan .
Biochemische Analyse
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have a broad spectrum of biological activities . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Dosage Effects in Animal Models
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Metabolic Pathways
Liver CYP450, especially CYP1A, CYP2A, and CYP2E1, plays a key role in the metabolism of indole derivatives and produces several known metabolites .
Transport and Distribution
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Subcellular Localization
Indole derivatives have been shown to have diverse biological activities and an immeasurable potential to be explored for newer therapeutic possibilities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This process involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole derivative.
Industrial Production Methods: Industrial production of 5-Hydroxy-1H-indole-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Hydroxy-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures, which are important intermediates in the synthesis of more complex molecules.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde, depending on the reagents and conditions used.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized to create a wide range of biologically active compounds .
Vergleich Mit ähnlichen Verbindungen
- 5-Fluoro-1H-indole-3-carboxylic acid
- 4-Methyl-1H-indole-3-carboxylic acid
- 5-Methoxy-1H-indole-3-carboxylic acid
Comparison: Compared to these similar compounds, 5-Hydroxy-1H-indole-3-carboxylic acid is unique due to its hydroxyl group at the 5-position, which significantly influences its chemical reactivity and biological activity. This hydroxyl group enhances its solubility in water and its ability to form hydrogen bonds, making it more versatile in various chemical and biological applications .
Eigenschaften
IUPAC Name |
5-hydroxy-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-5-1-2-8-6(3-5)7(4-10-8)9(12)13/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWZUOPFHTYIEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342709 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3705-21-3 | |
| Record name | 5-Hydroxy-1H-indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90342709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 5-Hydroxy-1H-indole-3-carboxylic acid?
A: 5-Hydroxy-1H-indole-3-carboxylic acid has been isolated from various natural sources, including marine sponges and plants. For instance, it was found in the Red Sea marine sponge Hyrtios erectus [] and the rhizomes of the Alocasia macrorrhiza plant, also known as Giant Taro. [] This suggests a potential for diverse biological activities and warrants further investigation.
Q2: Does 5-Hydroxy-1H-indole-3-carboxylic acid exhibit any notable biological activity?
A: While 5-Hydroxy-1H-indole-3-carboxylic acid itself has not been extensively studied for its biological activity, its methyl ester derivative, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester, has shown significant antiphospholipase A2 activity. [] This enzymatic activity plays a role in inflammation and other biological processes, indicating potential therapeutic avenues for further exploration.
Q3: Has 5-Hydroxy-1H-indole-3-carboxylic acid been chemically synthesized, and what is the significance?
A: Yes, derivatives of 5-Hydroxy-1H-indole-3-carboxylic acid, specifically substituted ethyl-2-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters, have been synthesized and evaluated for their antiviral activity. [, ] This highlights the potential of modifying the core structure of this compound to enhance its biological activity and explore its therapeutic applications in various disease models.
Q4: Are there any analytical techniques used to identify and characterize 5-Hydroxy-1H-indole-3-carboxylic acid?
A: The structural elucidation of 5-Hydroxy-1H-indole-3-carboxylic acid and its derivatives relies heavily on spectroscopic techniques. Researchers utilize mass spectrometry (MS) to determine the molecular weight and fragmentation patterns, providing valuable information about the compound's structure. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments, helps in elucidating the connectivity and arrangement of atoms within the molecule. [, ] These analytical methods are crucial in confirming the identity and purity of the isolated or synthesized compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-, dipotassium salt](/img/structure/B1583375.png)



![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, methyl ester](/img/structure/B1583381.png)


![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)



